molecular formula C12H19N B13331527 N-butyl-3,5-dimethylaniline CAS No. 13342-26-2

N-butyl-3,5-dimethylaniline

Cat. No.: B13331527
CAS No.: 13342-26-2
M. Wt: 177.29 g/mol
InChI Key: VCWWOGWOGPOLTC-UHFFFAOYSA-N
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Description

N-butyl-3,5-dimethylaniline is an organic compound belonging to the class of anilines. It is characterized by the presence of a butyl group and two methyl groups attached to the benzene ring, along with an amino group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-3,5-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 3,5-dimethylaniline with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Regeneration of the amine from nitro derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-butyl-3,5-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3,5-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or altering the conformation of proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-3,5-dimethylaniline
  • N-ethyl-3,5-dimethylaniline
  • N-propyl-3,5-dimethylaniline

Uniqueness

N-butyl-3,5-dimethylaniline is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

13342-26-2

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butyl-3,5-dimethylaniline

InChI

InChI=1S/C12H19N/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h7-9,13H,4-6H2,1-3H3

InChI Key

VCWWOGWOGPOLTC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CC(=C1)C)C

Origin of Product

United States

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